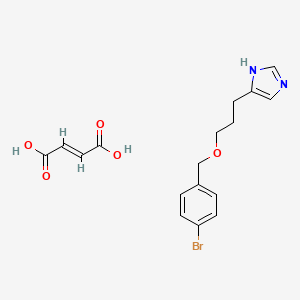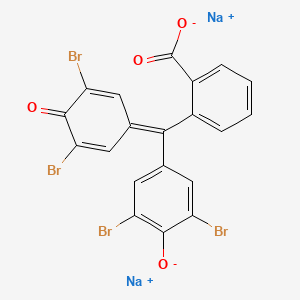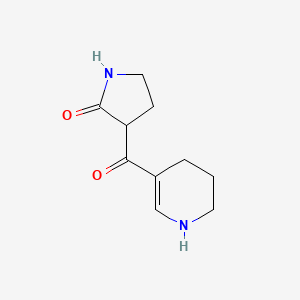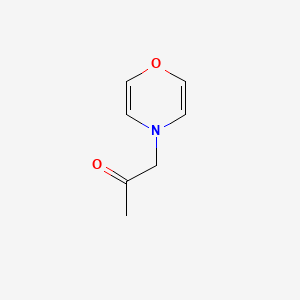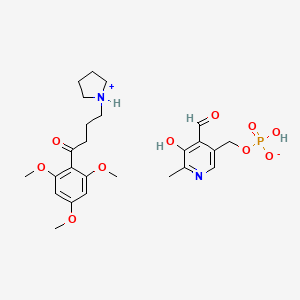
Sodium pyrophosphate peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium pyrophosphate peroxide is a chemical compound that combines the properties of sodium pyrophosphate and hydrogen peroxide. It is often used as a stabilizer in hydrogen peroxide solutions to prevent decomposition. This compound is known for its applications in various fields, including industrial processes, food preservation, and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Sodium pyrophosphate peroxide can be synthesized by reacting sodium pyrophosphate with hydrogen peroxide under controlled conditions. The reaction typically involves mixing an aqueous solution of sodium pyrophosphate with hydrogen peroxide, followed by careful adjustment of pH to stabilize the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the stability and purity of the final product. The process may include steps such as filtration, concentration, and drying to obtain the desired compound in a stable form.
化学反応の分析
Types of Reactions: Sodium pyrophosphate peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to sodium pyrophosphate and water.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and transition metal catalysts. Conditions often involve mild temperatures and neutral to slightly acidic pH.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used under controlled conditions.
Substitution Reactions: These reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: The major products are often oxidized organic compounds and water.
Reduction: The primary products are sodium pyrophosphate and water.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyrophosphate derivatives.
科学的研究の応用
Sodium pyrophosphate peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: It is employed in biochemical assays and as a reagent for the detection of specific biomolecules.
Industry: It is used in the food industry as a preservative and in water treatment processes to control microbial growth.
作用機序
The mechanism of action of sodium pyrophosphate peroxide involves the release of active oxygen species from the peroxide group. These reactive oxygen species can interact with various molecular targets, leading to oxidation or other chemical modifications. The pathways involved include:
Oxidation of Organic Compounds: The peroxide group releases oxygen, which can oxidize organic substrates.
Stabilization of Hydrogen Peroxide: Sodium pyrophosphate acts as a stabilizer, preventing the decomposition of hydrogen peroxide and maintaining its efficacy.
類似化合物との比較
Sodium Pyrophosphate: A related compound that lacks the peroxide group and is primarily used as a buffering agent and chelating agent.
Tetrasodium Pyrophosphate: Another similar compound used in detergents and water treatment.
Pyrophosphoric Acid: The parent acid of pyrophosphate salts, used in various industrial applications.
Uniqueness: Sodium pyrophosphate peroxide is unique due to its dual functionality as both a pyrophosphate and a peroxide. This combination allows it to serve as an effective oxidizing agent and stabilizer, making it valuable in applications where both properties are desired.
特性
分子式 |
Na4O8P2 |
|---|---|
分子量 |
281.90 g/mol |
IUPAC名 |
tetrasodium;phosphonatooxy phosphate |
InChI |
InChI=1S/4Na.H4O8P2/c;;;;1-9(2,3)7-8-10(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChIキー |
WODGXFMUOLGZSY-UHFFFAOYSA-J |
正規SMILES |
[O-]P(=O)([O-])OOP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



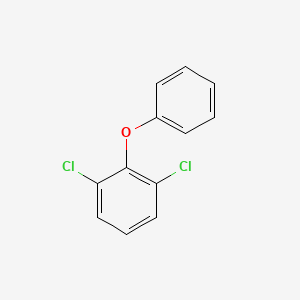
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
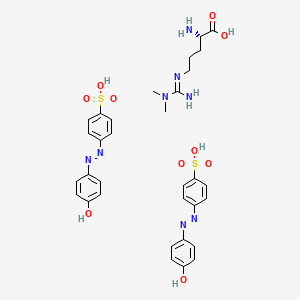
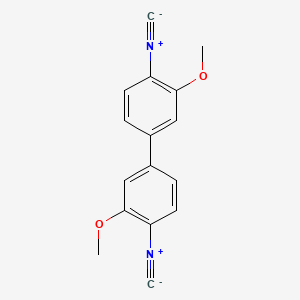

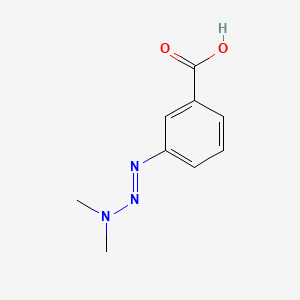
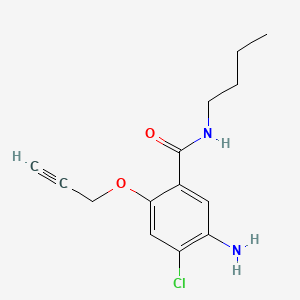
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
